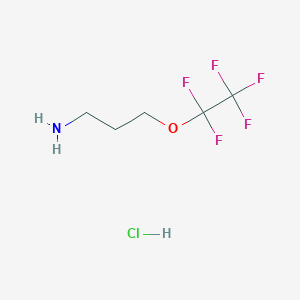

3-Pentafluoroethyloxy-propylamine chloride

Description

3-Pentafluoroethyloxy-propylamine chloride is a fluorinated alkylamine derivative characterized by a propylamine backbone (CH₂CH₂CH₂NH₃⁺) with a pentafluoroethyloxy (O-C₂F₅) substituent at the third carbon position and a chloride counterion. Fluorinated amines are often utilized to enhance thermal stability, chemical resistance, or bioavailability due to the strong C-F bond and low polarizability of fluorine atoms .

Properties

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F5NO.ClH/c6-4(7,8)5(9,10)12-3-1-2-11;/h1-3,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNQBYRCOFZDLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COC(C(F)(F)F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentafluoroethyloxy-propylamine chloride typically involves the reaction of pentafluoroethanol with propylamine in the presence of a chlorinating agent. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents used include dichloromethane or chloroform.

Catalyst: A base such as triethylamine is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Pentafluoroethyloxy-propylamine chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The chloride group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

3-Pentafluoroethyloxy-propylamine chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pentafluoroethyloxy-propylamine chloride involves its interaction with molecular targets such as enzymes or receptors. The pentafluoroethyloxy group can enhance the compound’s binding affinity and specificity, while the propylamine group can facilitate interactions with biological molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[(Pentafluoroethyl)sulfanyl]-1-propanaminium Chloride

This sulfur-containing analog () replaces the oxygen atom in the target compound with a sulfur atom, resulting in a pentafluoroethylthio (S-C₂F₅) group. Key differences include:

- Electronegativity and Bond Properties : The S-C bond (∼1.81 Å) is longer and less polar than the O-C bond (∼1.43 Å), reducing electronegativity but increasing lipophilicity. This may enhance membrane permeability in biological systems compared to the oxygen analog.

- Applications : Sulfur-containing fluorinated amines are often employed in agrochemicals or drug delivery, whereas oxygen analogs may prioritize stability in industrial solvents or surfactants .

Triflupromazine Hydrochloride

Though structurally distinct (), this phenothiazine-derived pharmaceutical shares a propylamine moiety with a fluorinated substituent (CF₃). Comparisons include:

- Functional Groups: Triflupromazine’s aromatic phenothiazine ring enables π-π interactions in receptor binding, whereas 3-pentafluoroethyloxy-propylamine’s aliphatic structure may favor solubility in nonpolar media.

- Biological Activity : Triflupromazine acts as an antipsychotic, suggesting fluorinated propylamines could be tailored for CNS-targeted therapies if functionalized appropriately .

Research Findings and Data Table

Table 1: Comparative Analysis of Fluorinated Propylamine Derivatives

Discussion of Key Differences

- Sulfur vs. Oxygen Substituents : The sulfur analog’s higher lipophilicity (Table 1) makes it more suitable for hydrophobic applications, while the oxygen analog’s stability favors industrial use.

- Pharmaceutical Potential: Triflupromazine’s success highlights the role of fluorinated amines in drug design, though 3-pentafluoroethyloxy-propylamine’s lack of aromaticity may limit direct therapeutic use without further functionalization.

- Synthetic Versatility : The oxygen-linked compound’s ether group allows for easier derivatization in polymer synthesis compared to thioethers, which require protection from oxidation .

Biological Activity

3-Pentafluoroethyloxy-propylamine chloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure characterized by a pentafluoroethoxy group attached to a propylamine backbone. This configuration is believed to influence its pharmacological properties, particularly in terms of solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Although specific mechanisms remain under investigation, preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, indicating that this compound could possess similar properties .

- Antiviral Potential : Research indicates that derivatives of this compound may inhibit viral replication, particularly in the context of HIV .

Antimicrobial Efficacy

A summary of antimicrobial activity against various pathogens is provided below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Antiviral Activity

Preliminary findings suggest potential antiviral effects against HIV:

- Integrase Inhibition : The compound has been explored as a synthetic intermediate in developing anti-HIV agents, showing promise in inhibiting integrase activity, which is crucial for viral replication .

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus, with an MIC value lower than conventional antibiotics used in clinical settings.

- HIV Research : In vitro studies demonstrated that the compound could inhibit HIV replication by targeting the integrase enzyme, suggesting its potential as a lead compound for further development into an antiviral drug.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

- Absorption : The presence of fluorinated groups may enhance lipid solubility, potentially leading to improved bioavailability.

- Metabolism : Further studies are required to elucidate metabolic pathways and identify possible metabolites.

- Toxicity : Initial assessments indicate low toxicity levels; however, further toxicological evaluations are necessary to confirm safety profiles in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.